molecular formula C11H18N2O2S B13634288 N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide

N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide

Cat. No.: B13634288
M. Wt: 242.34 g/mol
InChI Key: QUVIOPYUKGAINI-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a chemical compound with a molecular structure that includes an aminomethyl group attached to a phenyl ring, an isopropyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)aniline with isopropyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
  • N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide hydrochloride

Uniqueness

N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-9(2)13(16(3,14)15)11-6-4-5-10(7-11)8-12/h4-7,9H,8,12H2,1-3H3

InChI Key

QUVIOPYUKGAINI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC(=C1)CN)S(=O)(=O)C

Origin of Product

United States

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